hemoglobin Torino

Oxygen affinity P50 measurement Heme pocket function

Standard unstable hemoglobin variants with different amino acid substitutions (Ser, Leu, Ile) produce non-equivalent functional outputs, invalidating cross-study comparisons. Hemoglobin Torino delivers the exact α-chain CD1 Phe→Val substitution required for comparative oxygen equilibrium and heme pocket stability research. - Unique valine substitution at α43 allows direct cross-chain analysis vs. Hb Sendagi (β-chain homologous) - Documented sulfonamide-responsive hemolytic phenotype with favorable signal-to-noise ratio for oxidative stress assays - Established analytical reference for detecting neutral variants (IEF, RP-HPLC, FAB-MS)

Molecular Formula C36H41N3O6.ClH
Molecular Weight 0
CAS No. 104052-32-6
Cat. No. B1165985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin Torino
CAS104052-32-6
Synonymshemoglobin Torino
Molecular FormulaC36H41N3O6.ClH
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hb Torino: α-Globin CD1 Heme Pocket Variant


Hemoglobin Torino (Hb Torino) is a structurally defined unstable hemoglobin variant resulting from a single amino acid substitution in the α-globin chain: phenylalanine replaced by valine at position α43 (CD1), denoted as α43(CD1)Phe→Val [1]. First identified in a family from the Treviso region of Italy and assigned CAS Registry Number 104052-32-6 in the MeSH supplementary concept database [2], this variant exhibits altered heme pocket architecture due to the loss of the bulky phenylalanine side chain that normally stabilizes heme positioning [3]. Hb Torino is characterized by reduced molecular stability, slightly decreased oxygen affinity, and clinical association with inclusion-body hemolytic anemia, particularly upon exposure to oxidative stressors or sulfonamide drugs [4].

Why Generic CD1 Variants Fail to Replace Hb Torino


Hemoglobin variants with mutations at the highly conserved CD1 heme contact position (α43 in α-globin or β42 in β-globin) exhibit fundamentally different functional and clinical consequences depending on the specific substituting amino acid, despite sharing the same mutation site [1]. The Phe→Val substitution in Hb Torino (α-chain) produces a distinct combination of physicochemical properties—including a modest rightward shift in oxygen equilibrium without severe cooperativity disruption and a specific drug-induced hemolytic sensitivity profile—that differs markedly from Phe→Ser variants (Hb Hammersmith, severe phenotype) or Phe→Leu variants (Hb Hirosaki, hyperunstable) at the homologous position [2]. Consequently, procurement for experimental systems requiring a specific balance of α-chain instability, oxygen affinity perturbation, and sulfonamide-responsive hemolysis mandates the exact compound; in-class analogs bearing different amino acid substitutions or occurring on the β-chain produce non-equivalent functional outputs that invalidate cross-study comparisons and mechanistic extrapolation [3].

Hb Torino Quantitative Differentiation Evidence


Oxygen Affinity: Distinction from CD1 Variants

Hb Torino exhibits a slightly reduced oxygen affinity compared to normal adult hemoglobin (HbA), with a P50 value measured at approximately 26.7 mmHg versus the normal HbA P50 range of 25.0-26.6 mmHg . This modest rightward shift contrasts with the severe oxygen affinity depression observed in Hb Hammersmith (β42 Phe→Ser), which demonstrates greatly decreased oxygen affinity [1], and differs from the moderate-to-marked decrease reported for Hb Sendagi (β42 Phe→Val, homologous substitution on β-chain) [2]. The quantitative distinction positions Hb Torino as an intermediate-affinity comparator in structure-function studies of CD1 heme contact mutations.

Oxygen affinity P50 measurement Heme pocket function α-globin variant

Molecular Stability: Unstable Hb with Inclusion Bodies

Hb Torino is unequivocally classified as an unstable hemoglobin variant, with the α43 Phe→Val substitution occurring within the heme pocket at a critical CD1 position that disrupts hydrophobic heme-globin interactions [1]. The original characterization documents inclusion-body (Heinz body) anemia in affected individuals [2], a feature shared with other CD1 mutations but with severity gradients that distinguish variants. The Phe→Val substitution alters heme pocket architecture differently than Phe→Leu (Hb Hirosaki) or Phe→Ser (Hb Hammersmith) substitutions, with distinct precipitation kinetics and oxidative sensitivity profiles [3].

Hemoglobin stability Heinz body Inclusion-body anemia Unstable hemoglobin

Clinical Severity vs. Severe Unstable Variants

Clinical case documentation establishes that Hb Torino-associated hemolytic anemia exhibits variable severity within and between affected families. The second reported family from the Treviso region demonstrated a clinical course described as 'much less severe than that previously reported' [1], indicating intra-variant phenotypic heterogeneity that contrasts with the consistently severe presentation of Hb Hammersmith, which often requires hematopoietic stem cell transplantation [2]. This documented variability positions Hb Torino as a model system for investigating genotype-phenotype modifier effects in unstable hemoglobinopathies.

Hemolytic anemia Phenotypic variability Clinical severity Drug-induced hemolysis

α-Chain CD1 Heme Contact Residue

The α43 phenylalanine residue occupies the CD1 position at the heme pocket, where it maintains intimate contact with the heme moiety on the side of the distal histidine in helix E7 [1]. This residue is one of two invariable residues among all globin chains [2], underscoring its critical structural role. Hb Torino's Phe→Val substitution represents the only characterized α-chain valine substitution at this conserved CD1 heme contact position, distinguishing it from β-chain Phe→Val (Hb Sendagi) and from α-chain substitutions with different amino acids (Leu in Hb Hirosaki, Ile in Hb Sens) [3].

CD1 heme contact α-globin structure Conserved residue Heme pocket architecture

Drug-Induced Hemolysis: Sulfonamide Sensitivity

Hb Torino exhibits the characteristic drug-induced hemolytic sensitivity pattern shared by many unstable hemoglobin variants, with documented exacerbation of hemolysis upon sulfonamide administration [1]. This property distinguishes Hb Torino from stable hemoglobin variants that lack drug sensitivity, while simultaneously differentiating it from variants such as Hb Hammersmith where baseline hemolysis severity may obscure drug-induced exacerbation signals [2]. The moderate baseline phenotype of Hb Torino in some carriers permits clearer observation of drug-triggered hemolytic episodes [3].

Drug-induced hemolysis Sulfonamide sensitivity Oxidative stress Unstable hemoglobin

Hb Torino Research & Procurement Applications


α-Chain CD1 Structure-Function Studies

Hb Torino is optimally positioned for comparative structure-function investigations examining how valine substitution at the α-chain CD1 heme contact residue affects oxygen equilibrium and heme pocket stability, relative to: (a) normal HbA (P50 ~25.0-26.6 mmHg) [1], (b) β-chain homologous substitution Hb Sendagi (β42 Phe→Val, lowered oxygen affinity) [2], and (c) alternative α-chain CD1 substitutions including Hb Hirosaki (Phe→Leu) and Hb Sens (Phe→Ile) . The unique α-chain valine substitution enables cross-chain comparative analyses that require identical amino acid changes on different globin subunits.

Drug-Induced Hemolysis Assay Control

Hb Torino provides a validated positive control for in vitro and ex vivo drug-induced hemolysis screening assays targeting unstable hemoglobinopathies. Its documented sulfonamide-responsive hemolytic phenotype [1], combined with moderate baseline hemolysis in at least one documented family cohort [2], yields a favorable signal-to-noise ratio for detecting oxidative stress-triggered erythrocyte damage. This property supports assay development for evaluating new chemical entities with potential oxidant hemolytic liability, where Hb Torino serves as a well-characterized benchmark compound distinct from more severely unstable variants (e.g., Hb Hammersmith) where baseline hemolysis may confound drug-specific signals .

Genotype-Phenotype Modifier Studies

The documented intra-variant clinical severity variation in Hb Torino carriers—with one family exhibiting a 'much less severe' disease course than the initially reported family [1]—establishes this variant as a model system for investigating genetic and environmental modifiers of unstable hemoglobin disease expression. Procurement of Hb Torino enables research into factors governing phenotypic penetrance and expressivity, including potential modifier loci, oxidative stress exposure thresholds, and splenic function contributions to clinical severity [2].

Neutral Hb Variant Analytical Method Validation

Hb Torino has been successfully utilized as a test case for validating analytical methodologies designed to detect neutral hemoglobin variants—those without net charge change—including isoelectric focusing on immobilized pH gradients under denaturing conditions, reversed-phase high-performance liquid chromatography, and fast-atom bombardment mass spectrometry [1]. The Phe→Val substitution is electrically neutral, making electrophoretic detection challenging. Hb Torino's established analytical profile supports its use as a reference material for method development and validation in clinical hemoglobinopathy diagnostic laboratories [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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